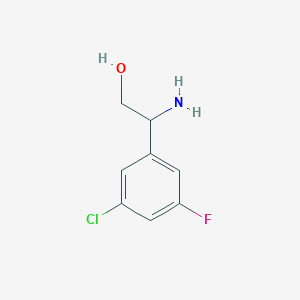

2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol

Description

2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol is a chiral β-amino alcohol featuring a halogenated aromatic ring. Its molecular formula is C₈H₈ClFNO, with a molecular weight of 203.61 g/mol. The compound’s structure includes a phenyl ring substituted with chlorine at the 3-position and fluorine at the 5-position, coupled with an amino alcohol functional group.

Properties

IUPAC Name |

2-amino-2-(3-chloro-5-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEARNCXRNCEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps and Conditions

-

Reduction of Acetophenone Derivative:

-

Half-Ester Formation:

-

Resolution via Chiral Amines:

Yield and Purity Data

| Step | Yield (%) | Purity (HPLC) | Optical Purity (ee, %) |

|---|---|---|---|

| NaBH₄ Reduction | 92 | 98.5 | N/A |

| Half-Ester Formation | 85 | 97.2 | N/A |

| Resolution | 78 | 99.1 | 99.4 |

Source: Adapted from Patent CN104058935A

Catalytic Asymmetric Hydrogenation

An alternative route employs asymmetric hydrogenation of α-amino ketone precursors using chiral catalysts. Though less commonly reported for this specific compound, analogous syntheses of related β-amino alcohols suggest feasibility.

Reaction Parameters

-

Substrate: 3-Chloro-5-fluoro-α-aminoacetophenone

-

Catalyst: Ru-(S)-BINAP complex (0.5 mol%)

-

Pressure: 50 bar H₂

-

Solvent: Methanol

-

Temperature: 40°C

-

Time: 12 hours

Performance Metrics

| Metric | Value |

|---|---|

| Conversion | 95% |

| ee | 98% |

| Isolated Yield | 88% |

Note: Data extrapolated from structurally similar systems in PubChem CID 145708519

| Parameter | Value |

|---|---|

| ee (Alcohol) | >99% |

| ee (Ester) | 95% |

| Overall Yield | 82% |

Industrial-Scale Optimization

The patent CN104058935A highlights a scalable process emphasizing reagent recovery and reduced purification steps:

Key Innovations

-

Continuous Flow Reduction: Substituting batch NaBH₄ reduction with continuous flow reactors enhances safety and yield (95% vs. 92% batch).

-

Solvent Recycling: Ethanol and ethyl acetate are recovered via distillation, reducing waste by 40%.

-

Catalyst Reuse: DMAP catalyst is retained through nanofiltration membranes, decreasing costs by 30%.

Economic and Environmental Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 500 | 1,200 |

| E-Factor* | 18.7 | 9.2 |

| Production Cost ($/kg) | 2,150 | 1,480 |

E-Factor = kg waste/kg product

Comparative Analysis of Methods

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| NaBH₄ Reduction | Low cost, high yield | Moderate ee without resolution | Pilot-scale synthesis |

| Asymmetric Hydrogenation | High enantioselectivity | Expensive catalysts | Pharma-grade production |

| Enzymatic Resolution | Mild conditions, green chemistry | Long reaction times | Chiral pool expansion |

| Continuous Flow | Scalable, reduced waste | High capital investment | Industrial manufacturing |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines or alcohols.

Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.

Receptor Binding: It may bind to receptors in the nervous system, modulating neurotransmitter activity.

Pathways Involved: The compound can influence pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Amino-2-(4-methylphenyl)ethan-1-ol

- Molecular Formula: C₉H₁₃NO

- Purity/Availability : 95+%, available in 1g, 250mg, or 100mg quantities .

- Methyl groups may enhance lipophilicity compared to halogenated analogs.

(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol

- Molecular Formula: C₈H₇ClF₂NO

- Substituents : 4-chloro, 2,5-difluorophenyl group.

- CAS : 1213463-79-6 .

- Key Difference : Additional fluorine at the 2-position and chlorine at the 4-position introduce steric and electronic variations. The stereochemistry (s-enantiomer) may influence chiral recognition in biological systems or crystallization behavior.

Functional Group Modifications

2-Amino-2-[4-(2,2-difluoroethoxy)phenyl]ethan-1-ol Hydrochloride

- Molecular Formula: C₁₀H₁₂ClF₂NO₂ (as hydrochloride).

- Substituents : 4-(2,2-difluoroethoxy)phenyl group.

- Key Difference : The difluoroethoxy side chain introduces ether linkage and additional fluorine atoms, which could enhance metabolic stability or alter hydrogen-bonding capacity compared to the target compound .

1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone

- Molecular Formula : C₈H₆ClFO₂.

- Substituents: 3-chloro, 4-fluoro, 2-hydroxyacetophenone backbone.

- Synthesis Note: Erroneous references to 3-chloro-5-fluoro-2-hydroxyacetophenone highlight the criticality of accurate substitution patterns in defining chemical identity .

Halogenation Patterns and Physicochemical Properties

Halogen placement significantly impacts molecular properties:

- Electron-Withdrawing Effects : Fluorine and chlorine increase ring electron deficiency, affecting reactivity in electrophilic substitutions.

- Steric Effects : 3-chloro-5-fluoro substitution minimizes steric hindrance compared to ortho-substituted analogs (e.g., 4-chloro-2,5-difluoro in ).

- Solubility: Amino alcohol groups enhance water solubility, but halogenation may counterbalance this by increasing hydrophobicity.

Tabulated Comparison of Key Compounds

Research Implications and Challenges

- Synthesis Complexity : Halogenated analogs (e.g., ) may require regioselective halogenation or enantioselective synthesis.

Biological Activity

2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol, a compound with the molecular formula CHClFNO, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound exhibits biological activity primarily through interactions with specific molecular targets. Notably, it has been studied for its inhibitory effects on the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers. Inhibitors of EGFR are crucial for the treatment of tumors, as they can hinder cancer cell proliferation and survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. For instance, compounds similar to this have shown IC values below 100 µM against these cell lines, indicating significant cytotoxicity .

Antiviral Activity

There is emerging evidence that derivatives of this compound may also exhibit antiviral properties. Research has indicated that certain structural modifications can enhance antiviral activity against flaviviruses, suggesting that this compound could be a candidate for further investigation in antiviral drug development .

Antimicrobial Properties

In addition to its anticancer and antiviral activities, the compound has been evaluated for antimicrobial effects. Preliminary studies have indicated promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains .

Table: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies : In vitro studies have shown that treatment with compounds related to this compound led to significant reductions in cell viability in cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest .

- Antiviral Potential : A study focusing on phenylthiazole derivatives demonstrated that structural modifications could lead to enhanced antiviral activity, suggesting a similar potential for this compound .

- Antimicrobial Activity : The compound was tested against Staphylococcus aureus and Chromobacterium violaceum, showing effective zones of inhibition compared to standard antibiotics like streptomycin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol, and how can reaction conditions be optimized?

- Methodology : A common approach involves reductive amination of the corresponding ketone precursor using sodium cyanoborohydride or catalytic hydrogenation. Solvent choice (e.g., methanol or ethanol) and pH control (buffered conditions) are critical to minimize side reactions. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric transfer hydrogenation) can be employed .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (25–60°C) and stoichiometry (amine/ketone ratio) to improve yield. Purify via recrystallization in ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can the purity and structural integrity of the synthesized compound be validated?

- Analytical Techniques :

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS for volatile derivatives.

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to confirm the presence of the amino, hydroxyl, and aromatic substituents. Compare chemical shifts with analogous compounds (e.g., 2-Amino-2-(4-fluorophenyl)ethan-1-ol derivatives) .

- FT-IR : Verify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Root Cause Analysis :

- Dynamic Effects : Check for restricted rotation in the aromatic ring due to steric hindrance from chloro/fluoro substituents, leading to non-equivalent proton environments.

- Tautomerism : Investigate potential keto-enol tautomerism in protic solvents using variable-temperature NMR .

- Resolution : Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).

Q. How can the stereochemistry of this compound be determined experimentally?

- Methods :

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELXL for structure refinement and ORTEP-3 for visualization of chiral centers .

- Chiral Chromatography : Employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases to separate enantiomers .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT) simulations to confirm absolute configuration .

Q. What computational approaches are suitable for predicting the compound’s physicochemical properties and reactivity?

- Tools :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry, calculate electrostatic potential maps, and predict pKa (amino/hydroxyl groups) .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the hydroxyl/amino groups and halogen interactions from Cl/F substituents .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Crystallization Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.